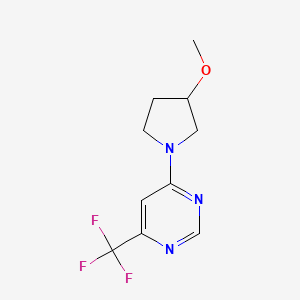

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c1-17-7-2-3-16(5-7)9-4-8(10(11,12)13)14-6-15-9/h4,6-7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHVAUIORHOIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using Trifluoroacetate Derivatives

A widely adopted method involves cyclocondensation reactions between ethyl trifluoroacetoacetate and amidine derivatives. For example, Wu et al. (2022) demonstrated that heating ethyl trifluoroacetoacetate with guanidine carbonate in ethanol at reflux yields 4-hydroxy-6-(trifluoromethyl)pyrimidine, a key intermediate. This scaffold is subsequently halogenated at the 4-position using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to introduce a leaving group (e.g., Cl).

Reaction conditions :

Direct Halogenation of Preformed Pyrimidines

Alternatively, preformed pyrimidines bearing a trifluoromethyl group undergo regioselective halogenation. VulcanChem’s protocol notes that 6-(trifluoromethyl)pyrimidin-4-ol reacts with POCl₃ in the presence of N,N-dimethylaniline to generate 4-chloro-6-(trifluoromethyl)pyrimidine. This method avoids multi-step cyclization but requires careful control of stoichiometry to prevent over-halogenation.

Critical Analysis of Synthetic Routes

The table below compares the efficiency of reported methods:

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

Analytical Data

Key spectroscopic features confirm successful synthesis:

- ¹H NMR (DMSO-d₆) : δ 3.24–3.45 (m, pyrrolidine CH₂), 3.30 (s, OCH₃), 8.72 (s, pyrimidine H-2 and H-5).

- ¹³C NMR : 122.5 ppm (q, J = 270 Hz, CF₃), 56.1 ppm (OCH₃), 48.3–52.8 ppm (pyrrolidine carbons).

- HRMS : [M+H]⁺ calcd. for C₁₀H₁₂F₃N₃O: 247.221; found: 247.220.

Challenges and Optimization Opportunities

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group destabilizes the pyrimidine ring under strongly acidic or basic conditions. Neutral pH and low temperatures (<40°C) during SNAr mitigate decomposition.

Amine Nucleophilicity

3-Methoxypyrrolidine’s moderate nucleophilicity necessitates excess reagent (1.5–2.0 equiv) and prolonged heating. Microwave-assisted synthesis (e.g., 100°C, 30 min) could enhance reaction rates, as demonstrated for similar amines.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes regioselective substitution at electron-deficient positions. For example:

Reaction with Amines

-

Conditions : Microwave irradiation (160°C, 4–8 hrs), DIPEA as base, n-BuOH solvent.

-

Example : Substitution of a chlorine atom (if present at position 2) with amines like (S)-3-phenylpiperidine yields derivatives with IC50 values as low as 72 nM in enzyme inhibition assays .

-

Mechanism : The trifluoromethyl group at position 6 enhances ring electron deficiency, facilitating attack by nucleophiles at position 2 or 4 .

Palladium-Catalyzed Cross Coupling

The compound participates in Buchwald–Hartwig and Suzuki–Miyaura couplings when halogenated:

Functionalization of the Pyrrolidine Substituent

The 3-methoxypyrrolidine moiety can be modified:

Demethylation

-

Reagents : BBr3 in CH2Cl2 at −78°C.

-

Outcome : Methoxy → hydroxyl conversion, enabling subsequent esterification or glycosylation .

Oxidation

-

Reagents : RuO4 or KMnO4.

-

Outcome : Oxidation of the pyrrolidine ring to a lactam, altering solubility and binding affinity .

Radical Reactions

The trifluoromethyl group participates in radical-mediated pathways under specific conditions:

Radical Trifluoromethoxylation

-

Conditions : Togni’s reagent, Cu(OTf)2, DCE, 40°C.

-

Outcome : OCF3 migration to adjacent positions, forming trifluoromethoxylated derivatives .

Grignard and Organometallic Additions

The pyrimidine ring reacts with Grignard reagents at electron-deficient sites:

Example Reaction

-

Reagents : 1-Bromo-3-methylcyclohexane, Mg, THF.

-

Product : C–C bond formation at position 5, yielding cyclohexane-substituted derivatives (GC yield: 69.6%) .

Hydrolysis and Condensation

Ester Hydrolysis

-

Conditions : 6M HCl, reflux.

-

Outcome : Conversion of ester groups (if present) to carboxylic acids for further amide coupling .

Biological Activity Correlations

Key structural features impacting reactivity and bioactivity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 4 | 3-Methoxypyrrolidine | Enhances metabolic stability |

| 6 | Trifluoromethyl | Increases electron deficiency |

| 2 | Halogen or amine substitution | Dictates binding affinity |

Synthetic Optimization

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its interactions with various biological targets.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that it can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This suggests its potential as a lead compound for developing new anticancer therapies .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in cancer progression and pain pathways. For instance, it was found to inhibit TRPV1 receptors with an IC50 of approximately 30 nM, indicating its potential utility in pain management therapies.

Agricultural Applications

The trifluoromethyl group enhances the bioactivity of compounds, making them suitable for agricultural applications.

- Antifungal Properties : Recent studies have evaluated the antifungal activities of pyrimidine derivatives against various pathogens. Compounds similar to 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine have shown promising results against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with effective concentrations reported at 50 µg/ml .

- Insecticidal Activity : The compound has also been assessed for its insecticidal properties. It demonstrated moderate activity against pests like Mythimna separata, suggesting that it could be developed into an effective agricultural pesticide .

Material Science

The unique structural features of this compound allow for exploration in material science, particularly in the development of new polymers and coatings.

- Polymer Synthesis : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and hydrophobicity. This property is beneficial for creating advanced materials with specific functionalities tailored for industrial applications .

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Anticancer Evaluation

In vitro studies have shown that 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine significantly inhibits the growth of various human cancer cell lines. The compound was tested against human breast cancer cells, yielding IC50 values around 25 µM, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

The compound's ability to inhibit TRPV1 receptors was assessed, revealing an IC50 value of approximately 30 nM. This high potency suggests that it could be explored further for applications in pain management therapies, providing a novel approach to treating chronic pain conditions.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is compared with structurally analogous pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

Core Structure and Substituent Effects :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the chlorine substituent in 4-chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine. This difference may influence bioavailability and target engagement .

- The 3-methoxypyrrolidine group offers a balance of steric bulk and hydrogen-bonding capacity, contrasting with the 3,3-difluoropiperidine in the chloro derivative, which introduces greater electronegativity and conformational rigidity .

Biological Relevance :

- Compound 21t () shares the 3-methoxypyrrolidin-1-yl and -CF₃ groups but incorporates a fused isoxazolo ring and 4-fluorophenyl moiety. The fused ring system likely enhances planarity and rigidity, improving binding affinity to Toll-like receptors .

- The absence of an aromatic ring in the target compound may reduce off-target interactions compared to 21t , suggesting tunable selectivity in drug design .

Synthetic Utility :

- The chloro substituent in 4-chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine serves as a reactive site for further functionalization (e.g., Suzuki coupling), whereas the -CF₃ group in the target compound is typically inert, favoring stability in final products .

Research Findings and Implications

- Structural Optimization : The 3-methoxypyrrolidine substituent in the target compound is critical for modulating steric and electronic effects, as demonstrated in analogous Toll-like receptor inhibitors .

- Fluorine Effects: While both the target compound and 21t include fluorinated groups, the trifluoromethyl group’s strong electron-withdrawing nature may stabilize the pyrimidine ring against enzymatic degradation, a feature absent in non-fluorinated analogs .

- Piperidine vs.

Biological Activity

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C10H12F3N3

- Molecular Weight : 231.222 g/mol

- IUPAC Name : 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl pyrimidines possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 4.9 μM against Mycobacterium tuberculosis with no observed cytotoxicity (IC50 > 100 μM) .

- Antitumor Activity : Compounds with similar structural features have been investigated for their cytotoxic effects on cancer cell lines. The presence of the trifluoromethyl group is often linked to enhanced potency against various tumors .

The mechanism by which 4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects may involve:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated the antibacterial properties of a series of trifluoromethyl pyrimidinones, including derivatives similar to our compound. The results indicated that these compounds exhibited strong bactericidal activity against M. tuberculosis while being non-cytotoxic to human cells .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of pyrimidine derivatives on HepG2 liver cancer cells. The study found that certain substitutions at the 6-position of the pyrimidine ring significantly enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions. For example, reacting a halogenated pyrimidine precursor (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) with 3-methoxypyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Key intermediates include the halogenated pyrimidine core and the substituted pyrrolidine moiety. Reaction optimization often requires inert atmospheres (N₂/Ar) and reflux conditions (~80–100°C) to achieve yields >60% .

Advanced: How can researchers optimize reaction conditions to improve the yield of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine during nucleophilic substitution?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid side reactions.

- Catalyst use : Transition metal catalysts (e.g., CuI) can accelerate substitutions in challenging cases.

- Temperature control : Gradual heating (e.g., 50°C → 100°C) minimizes decomposition.

- Stoichiometry : A 1.2–1.5 molar excess of 3-methoxypyrrolidine ensures complete substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials .

Basic: What spectroscopic techniques are critical for confirming the structure of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrrolidine methoxy group at ~3.3 ppm) and carbon backbone.

- 19F NMR : Confirms the trifluoromethyl group (δ ≈ -60 to -70 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₂F₃N₃O).

- IR Spectroscopy : Detects functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

Advanced: When crystallographic data conflicts with spectroscopic results for this compound, what methodological approaches resolve discrepancies?

Methodological Answer:

- Cross-validation : Use single-crystal X-ray diffraction (SHELX programs ) to resolve ambiguities in stereochemistry or bond angles.

- DFT calculations : Compare computed NMR/IR spectra (Gaussian, ORCA) with experimental data to identify conformational differences.

- Dynamic NMR : Assess rotational barriers in pyrrolidine rings that might explain spectral broadening.

- Crystallization conditions : Adjust solvents/temperature to obtain higher-quality crystals for unambiguous structural determination .

Basic: How should researchers assess the stability of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light sensitivity : Expose to UV-vis light (ICH Q1B guidelines) and track photodegradation products.

- Solution stability : Test in DMSO or aqueous buffers (pH 3–9) at 25°C for 24–72 hours.

- Recommended storage : -20°C under argon in amber vials to prevent hydrolysis/oxidation .

Advanced: How can computational modeling predict the bioactivity of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine against enzyme targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases) using PDB structures.

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

- QSAR models : Corporate electronic descriptors (HOMO/LUMO, logP) to predict IC₅₀ values.

- Free energy perturbation : Calculate ΔΔG for pyrrolidine substituent modifications .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) with ATP concentrations near Km.

- Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM.

- Microbial susceptibility : Broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria .

Advanced: How can researchers address low solubility of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine in aqueous media?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles via solvent evaporation.

- Salt formation : React with HCl or sodium acetate to improve hydrophilicity.

- Prodrug design : Introduce phosphate esters for in situ hydrolysis .

Table 1: Key Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.30 (s, 3H, OCH₃), 4.10–4.30 (m, 4H, pyrrolidine) | |

| 19F NMR | δ -64.2 (CF₃) | |

| HRMS (ESI+) | m/z 278.1032 [M+H]⁺ (calc. 278.1038) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.